molecular formula C10H10O4 B1660517 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione CAS No. 77880-59-2

1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Cat. No.: B1660517
CAS No.: 77880-59-2
M. Wt: 194.18 g/mol
InChI Key: GGKZQSNCAIFSGT-UHFFFAOYSA-N
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Description

1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications. The compound has a molecular formula of C10H10O4 and a molecular weight of 194.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is unique due to its specific tricyclic structure and the presence of two methyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKZQSNCAIFSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC(O1)(C3C2C(=O)OC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999071
Record name 4,7-Dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77880-59-2
Record name NSC56528
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL 3-necked RBF is fitted with a mechanical stirrer, a condenser and a subaseal, and placed under nitrogen. Maleic anhydride (25.5 g, 0.260 mol) and anhydrous diethyl ether (35 mL) are charged to the RBF. 2,5-Dimethylfuran (27.7 mL, 0.260 mol) is added via syringe over a period of 20 mins to the suspension at 22° C. The reaction mixture is stirred for 18 h. The product is filtered off, washed with cold diethyl ether (100 mL), and dried under vacuum to yield the product 1 as a cream solid (36.32 g, 72%): 1H-NMR (300 MHz, CDCl3) δ6.35 (s, 2H), 3.16 (s, 2H), 1.76 (s, 6H).
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
27.7 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Reactant of Route 2
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Reactant of Route 3
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Reactant of Route 4
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Reactant of Route 5
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Reactant of Route 6
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

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